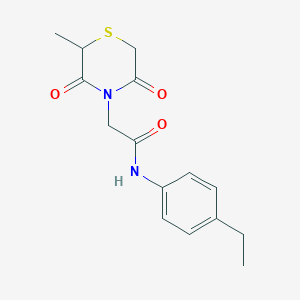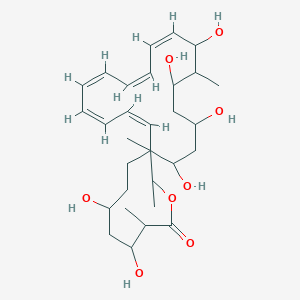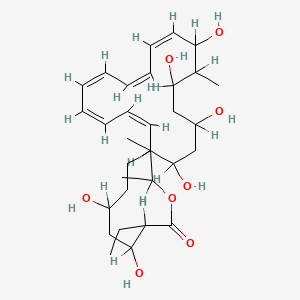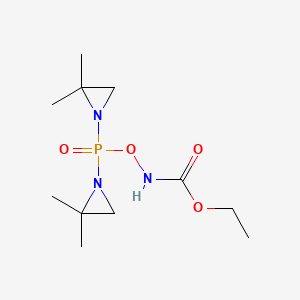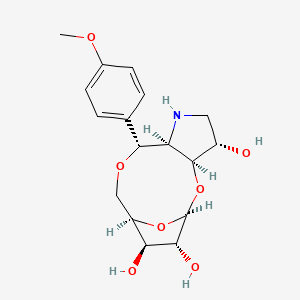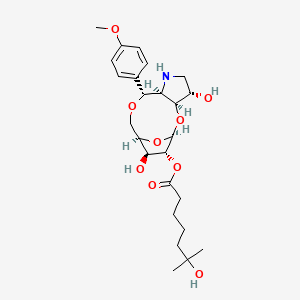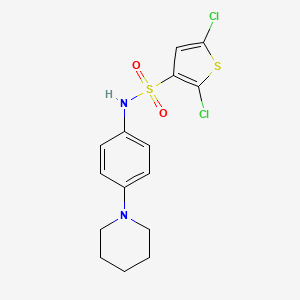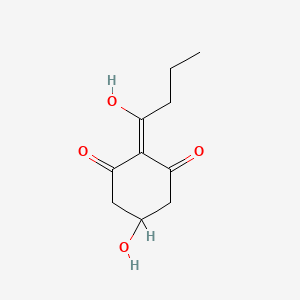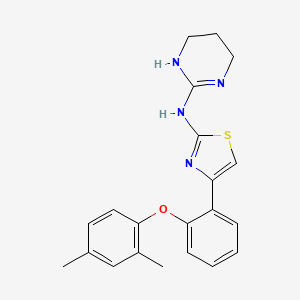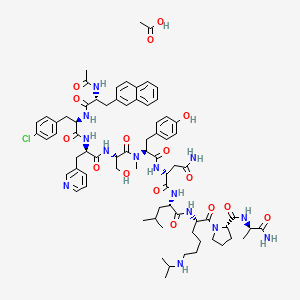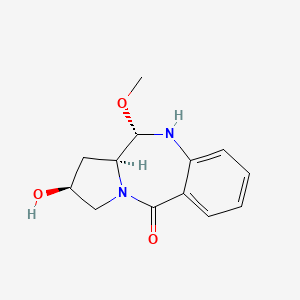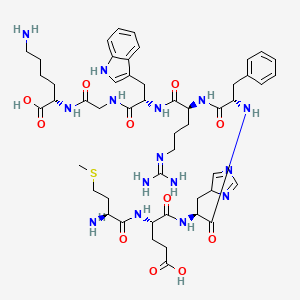
N2-(N-(N-(N2-(N-(N-(N-L-Methionyl-L-alpha-glutamyl)-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysine
Descripción general
Descripción
ACTH (4-11) is a peptide fragment of adrenocorticotropic hormone (ACTH; ), a peptide hormone found in the brain that is involved in the biological stress response. ACTH (4-11) induces differentiation of melanocytes when used at a concentration of 1,000 nM. It inhibits angiotensin converting enzyme (ACE) activity in homogenized canine lung with an IC50 value of 24 µM. ACTH (4-11) has been used to determine substrate specificity of recombinant H. zea carboxypeptidase B enzyme (CPBHz).
Acth (4-11) is a peptide.
Aplicaciones Científicas De Investigación
ACTH (4-11) Scientific Research Applications
Neuroprotective Agent: ACTH (4-7) PGP, a derivative of ACTH, has shown potential as a neuroprotective agent, particularly in reducing damage after ischemia and has been used in treating patients with severe impairment of cerebral blood circulation .
Biosensor Development: The high selectivity and sensitivity of immunoassays for detecting ACTH suggest promising potential for future development of clinical applications using biosensors .
Epilepsy Treatment: ACTH has been used in the treatment of infantile spasms, a specific type of epilepsy in children, with noted effectiveness .
Endocrine System Research: ACTH plays a role in stimulating glucocorticoid production by the adrenal glands and modulates both diurnal secretion and acute release of glucocorticoids as part of the stress response .
Peptide Hormone Synthesis Study: As a peptide derived from pro-opiomelanocortin (POMC), ACTH (4-11) is involved in the study of cellular peptide hormone synthesis and secretory pathways .
Adrenal Gland Function Analysis: ACTH is crucial for driving adrenal steroidogenesis and growth of the adrenal gland, making it significant in research related to adrenal gland function .
Mecanismo De Acción
Target of Action
ACTH (4-11), also known as Adrenocorticotropic hormone, primarily targets the adrenal glands, specifically the cells in the adrenal cortex . The adrenal cortex is responsible for the production of glucocorticoids such as cortisol and adrenal androgens . ACTH binds to the melanocortin 2 receptor (MC2r) on these cells .
Mode of Action
ACTH stimulates the synthesis and release of glucocorticoids and adrenal androgens from the adrenal cortex . This interaction with its targets leads to increased production and release of these hormones .
Biochemical Pathways
ACTH is derived from the prohormone, pro-opiomelanocortin (POMC). In the anterior pituitary, POMC is processed to ACTH by the prohormone convertase, PC1 . ACTH also stimulates other signaling pathways, such as inositol phosphates and diacylglycerol or mitogenic-activated protein kinase pathway (MAPK) .
Pharmacokinetics
It is known that acth is rapidly absorbed and extensively metabolized by multiple enzymes . The metabolism is the major clearance pathway, and the majority of the drug is eliminated in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ACTH. For instance, stress is known to stimulate the release of ACTH, which in turn stimulates the adrenal glands to produce cortisol . Additionally, the circadian rhythm can influence the secretion of ACTH, with levels typically peaking in the early morning and being lowest at night . Other factors such as nutrition and management practices can also impact the function of the HPA axis and thus the action of ACTH .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N15O11S/c1-77-21-18-33(52)43(69)61-36(16-17-42(67)68)46(72)65-40(24-31-26-55-28-59-31)48(74)63-38(22-29-10-3-2-4-11-29)47(73)62-35(15-9-20-56-50(53)54)45(71)64-39(23-30-25-57-34-13-6-5-12-32(30)34)44(70)58-27-41(66)60-37(49(75)76)14-7-8-19-51/h2-6,10-13,25-26,28,33,35-40,57H,7-9,14-24,27,51-52H2,1H3,(H,55,59)(H,58,70)(H,60,66)(H,61,69)(H,62,73)(H,63,74)(H,64,71)(H,65,72)(H,67,68)(H,75,76)(H4,53,54,56)/t33-,35-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBNJKUZBFBIKV-YJXWTMGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N15O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1090.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(N-(N-(N2-(N-(N-(N-L-Methionyl-L-alpha-glutamyl)-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



